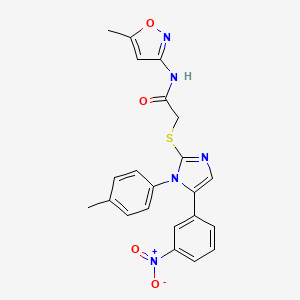

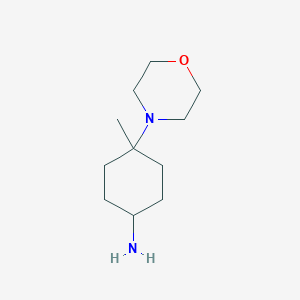

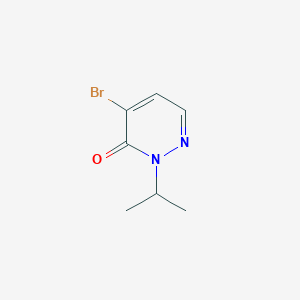

![molecular formula C23H22N2O5S2 B2841901 8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole CAS No. 1251614-53-5](/img/structure/B2841901.png)

8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole” seems to be a complex organic molecule. It likely contains a chromeno[3,4-d]isoxazole core, which is a type of heterocyclic compound . The molecule also appears to have a piperazine ring, which is a common feature in many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the electronic properties, nonlinear optical properties, and thermodynamic properties of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate were investigated .Scientific Research Applications

Crystal Structure Analysis and Computational Insights

Research on compounds structurally related to 8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole has focused on understanding their crystal structures and electronic properties. A study by Kumara et al. synthesized novel piperazine derivatives, analyzing their crystal structures and conducting density functional theory (DFT) calculations to determine electrophilic and nucleophilic sites. Their work emphasizes the significance of crystallography and computational chemistry in developing pharmaceuticals with precise electronic characteristics for targeted biological interactions (Kumara et al., 2017).

Antioxidant and Cytotoxic Potential

Patel et al. explored chrysin-based sulfonylpiperazines for their antioxidant and cytotoxic properties against cancer cell lines. The study reveals the potential of such compounds in mitigating oxidative stress and inhibiting cancer cell growth, highlighting their therapeutic prospects in cancer treatment (Patel et al., 2019).

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of chromenoisoxazole derivatives. Patel et al. synthesized a new series of compounds showing significant activity against various bacterial and fungal strains, suggesting their utility as novel antimicrobial agents (Patel et al., 2012). Additionally, Hatnapure et al. reported derivatives with strong anti-inflammatory and antimicrobial activities, indicating their dual therapeutic potential (Hatnapure et al., 2012).

Synthesis and Structural Optimization

Research efforts also extend to the synthesis and optimization of these compounds for enhanced biological activity. Studies have focused on developing efficient synthetic routes and characterizing the chemical structures of these derivatives, aiming to identify potent agents with specific biological functions, such as anticancer, antimicrobial, and antioxidant properties (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. For instance, the docking simulation of some piperazine chrome-2-one derivatives showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Safety and Hazards

properties

IUPAC Name |

N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-16-21(24-23(30-16)17-6-10-19(28-2)11-7-17)15-25(18-8-12-20(29-3)13-9-18)32(26,27)22-5-4-14-31-22/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWHBKCFPFWERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

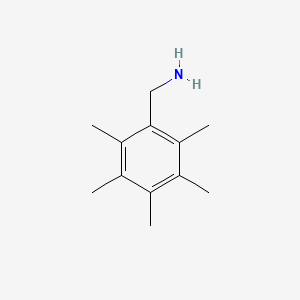

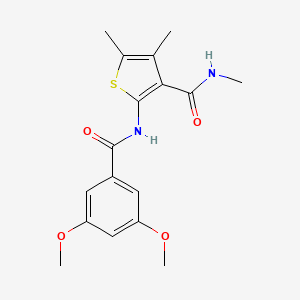

![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)

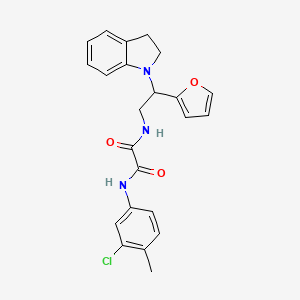

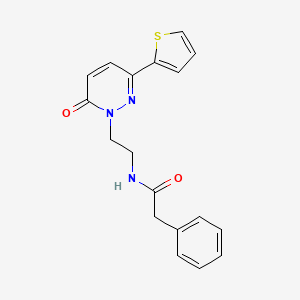

![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

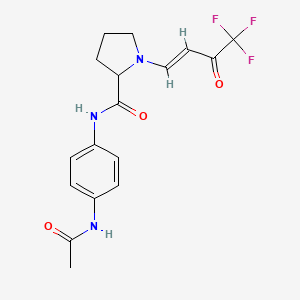

![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)

![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

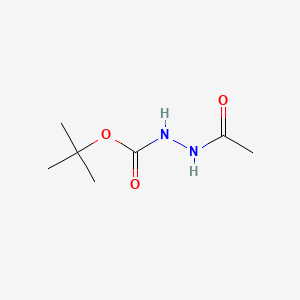

![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)